Ethyl 2-[(azidoacetyl)amino]benzoate
Description
Ethyl 2-[(azidoacetyl)amino]benzoate is an ethyl ester derivative of benzoic acid substituted at the 2-position with an azidoacetylated amine group. Its structure combines an aromatic benzoate core with a reactive azide functional group, enabling applications in click chemistry, bioconjugation, and pharmaceutical intermediates. The azide moiety allows participation in Huisgen 1,3-dipolar cycloaddition reactions, while the ethyl ester enhances lipophilicity and modulates solubility. Synthetically, it can be derived from ethyl 2-aminobenzoate via reaction with azidoacetyl chloride, analogous to methods used for related compounds (e.g., thiourea derivatives in ) .
Properties
IUPAC Name |
ethyl 2-[(2-azidoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-5-3-4-6-9(8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHUSPHPXJWXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of ethyl 2-[(azidoacetyl)amino]benzoate exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives induced significant cytotoxicity in MCF-7 breast cancer cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
1.2 Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that the azide group can contribute to the compound's ability to disrupt microbial cell membranes.
- Case Study : In a study published in Antibiotics, derivatives of this compound were tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating strong antibacterial properties.
Synthetic Applications
2.1 Synthesis of Bioactive Molecules
The azide functionality allows for click chemistry applications, particularly in the synthesis of complex bioactive molecules. This method is highly efficient for creating diverse libraries of compounds.
- Data Table: Synthesis Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Click Chemistry | Reaction with alkynes to form triazoles | 85 |
| Coupling Reactions | Formation of amides with carboxylic acids | 90 |
| Cycloaddition | Synthesis of cyclic compounds via azide-alkyne coupling | 80 |
Material Science Applications
3.1 Polymer Chemistry
This compound serves as a useful monomer for the development of functional polymers. The incorporation of azide groups allows for post-polymerization modifications through click reactions.
- Case Study : Research published in Macromolecules explored the use of this compound in synthesizing azide-functionalized polymers that demonstrated enhanced thermal stability and mechanical properties.
Biological Marker Development
The unique structure of this compound has potential applications in developing biological markers for imaging and therapeutic purposes.
- Research Insight : A study highlighted its use as a precursor for radiolabeled compounds aimed at targeting specific cancer cells, facilitating both diagnosis and treatment through targeted delivery systems.
Mechanism of Action
The mechanism by which Ethyl 2-[(azidoacetyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for specific labeling and modification of biomolecules without interfering with natural biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-azidoacetate (CAS 65568-55-0)
- Structure : Simpler alkyl azide lacking the benzoate scaffold.
- Key Differences: Property Ethyl 2-[(azidoacetyl)amino]benzoate Ethyl 2-azidoacetate Molecular Formula C₁₁H₁₂N₄O₃ C₄H₇N₃O₂ Functional Groups Azide, ester, aromatic ring, amide Azide, ester Reactivity Azide for cycloaddition; aromatic π-π interactions Limited to azide reactions Applications Drug design, bioconjugation probes Small-molecule click chemistry
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21)
- Structure : Features a benzimidazole-thioether substituent instead of azide.
- Key Differences: Property this compound Compound A21 Functional Groups Azide, amide, ester Thioether, benzimidazole, amide logP (Predicted) ~2.5 (azide polar; ester lipophilic) ~3.8 (thioether lipophilic) Biological Activity Potential photolabeling agent Likely enzyme inhibition
- Insight : The azide group offers unique reactivity for bioorthogonal chemistry, while the benzimidazole-thioether in A21 may target sulfur-dependent enzymes .
Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate (C200-1995)
- Structure: Carbamothioyl amino group replaces azidoacetyl.
- Key Differences: Property this compound C200-1995 Functional Groups Azide, amide, ester Carbamothioyl, ester Hydrogen Bonding 5 acceptors (azide, carbonyl, ester) 2 acceptors (ester, thiourea) Stability Thermally sensitive (azide decomposition) Higher thermal stability
Ethyl 4-(dimethylamino)benzoate
- Structure: Dimethylamino substituent instead of azidoacetyl.
- Key Differences: Property this compound Ethyl 4-(dimethylamino)benzoate Solubility Moderate (polar azide vs. lipophilic ester) Higher (basic dimethylamino) Reactivity Click chemistry Base-catalyzed reactions Applications Bioconjugation UV initiator in polymer resins
- Insight: The dimethylamino group in enhances solubility in polar solvents, whereas the azide prioritizes reactivity over solubility .
Physicochemical and Functional Comparisons
Reactivity Profiles
- Azide vs. Thioether/Carbamothioyl :
Thermal and Chemical Stability
- Azides (target compound) are prone to decomposition under heat or light, limiting storage conditions.
- Carbamothioyl derivatives (C200-1995) exhibit superior thermal stability due to strong C–S bonds .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-[(azidoacetyl)amino]benzoate?
A two-step synthesis is commonly employed for structurally related benzoate esters:
- Step 1 : React ethyl 2-aminobenzoate with thiophosgene in the presence of sodium hydrogencarbonate to form an isothiocyanate intermediate (e.g., ethyl 2-isothiocyanatobenzoate) .
- Step 2 : Perform an addition reaction with a hydrazine derivative (e.g., azidoacetyl hydrazine) to introduce the azide functional group. Reaction progress should be monitored via thin-layer chromatography (TLC) for optimal yield and purity . Key considerations include solvent selection (e.g., dichloromethane or THF) and temperature control to avoid premature decomposition of the azide group.
Q. How should researchers characterize the molecular structure of this compound?
- X-ray crystallography : Use SHELX-76/SHELXL for refining crystal structures, particularly for resolving azide-group geometry and hydrogen-bonding interactions .
- Spectroscopic methods : Employ -/-NMR to confirm ester, amide, and azide moieties. IR spectroscopy can validate the presence of the azide stretch (~2100 cm) .
- Mercury software : Visualize crystal packing and intermolecular interactions, which are critical for understanding stability and reactivity .
Q. What safety protocols are essential when handling azide-containing compounds like this compound?
- General precautions : Use explosion-proof equipment, avoid metal contamination, and maintain pH > 7 to minimize azide instability.
- First aid : Follow protocols for azide exposure:
- Inhalation : Immediate fresh air and medical consultation.
- Skin contact : Wash with soap and water; seek medical attention if irritation persists .
- Storage : Keep in cool, dry conditions away from reducing agents or heavy metals.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in the addition step but may require lower temperatures to suppress side reactions .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Azide stability : Add stabilizers like sodium ascorbate to mitigate azide decomposition during prolonged reactions . Comparative studies with analogous compounds (e.g., ethyl 2-[(3-hydroxybenzoyl)amino]acetate) suggest that electron-withdrawing groups on the benzoyl moiety reduce azide reactivity, necessitating longer reaction times .
Q. What role do substituent modifications play in altering the biological activity of this compound?
- Azide vs. hydroxyl/methoxy groups : The azide group enhances click chemistry compatibility for bioconjugation but may reduce metabolic stability compared to hydroxyl or methoxy derivatives .
- Ester vs. carboxylic acid : Ethyl esters improve cell permeability, whereas free carboxylic acids (post-hydrolysis) enhance target binding in enzyme inhibition assays . Methodological validation includes comparative IC assays against structurally similar compounds to quantify activity differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
